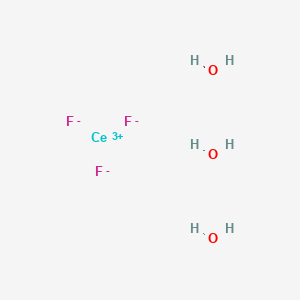

Cerium(III) fluoride trihydrate

Description

Significance of Rare-Earth Fluorides in Contemporary Science

Rare-earth fluorides, a group of compounds formed between rare-earth elements and fluorine, are pivotal in modern science and technology. ontosight.aistanfordmaterials.com Their importance stems from a unique combination of physical and chemical properties, including high thermal stability, low toxicity, and distinctive luminescent capabilities. ontosight.aistanfordmaterials.com These characteristics make them indispensable in a wide array of applications.

In the realm of optics and photonics , rare-earth fluorides are fundamental components in the manufacturing of lasers, optical fibers, and fluorescent lighting. ontosight.ai Their ability to emit light at specific wavelengths is crucial for these technologies. ontosight.ai Furthermore, their excellent optical properties and high refractive indices contribute to their use in optical coatings and advanced optical components like lenses and prisms. stanfordmaterials.comstanfordmaterials.commaterion.comheegermaterials.com

The electronics industry also heavily relies on these compounds for producing flat-panel displays, magnetic materials, and semiconductors. ontosight.ai Some rare-earth fluorides are integral to the production of high-performance ceramics, sensors, and even superconducting materials. stanfordmaterials.com

In the nuclear industry , certain rare-earth fluorides, like lanthanum fluoride (B91410), are utilized due to their high transparency and stability. stanfordmaterials.com Cerium fluoride, in particular, can act as a neutron absorption or shielding material in nuclear reactors, contributing to the control and safety of nuclear reactions. heegermaterials.com

The field of catalysis benefits from the high surface area and reactivity of rare-earth fluorides, making them effective in various chemical reactions, including those for sustainable energy and environmental cleanup. stanfordmaterials.com

Recent research has also highlighted their potential in biomedical applications , such as in bioimaging, drug delivery systems, and as contrast agents for magnetic resonance imaging (MRI). ontosight.aistanfordmaterials.com The biocompatibility of certain rare-earth fluoride nanoparticles makes them suitable for these sensitive applications. stanfordmaterials.com

The growing demand in high-tech industries underscores the expanding importance of rare-earth fluorides in emerging technologies. stanfordmaterials.com

Academic Context and Research Trajectories of CeF₃·3H₂O

Cerium(III) fluoride (CeF₃), the anhydrous form of cerium(III) fluoride trihydrate, is one of the most extensively studied rare-earth fluorides. stanfordmaterials.commdpi.com Its hydrated form, CeF₃·3H₂O, is often a precursor or a subject of study in aqueous environments.

A significant area of research focuses on the synthesis and morphological control of CeF₃ particles. Scientists have explored various methods to produce CeF₃ nano- and microcrystals, including hydrothermal routes, polyol methods, and techniques using reverse micelles or microemulsions. halide-crylink.com The morphology of these crystals, which can be controlled to form disks, rods, and dots, has been shown to significantly impact their properties, such as luminescence intensity. acs.org For instance, a facile glycerol-mediated solvothermal method has been used to synthesize different hierarchical nanostructures. researchgate.net

The luminescent and scintillation properties of cerium fluoride are a major driver of research. stanfordmaterials.comhalide-crylink.com CeF₃ is a well-known scintillator material used in high-energy physics experiments due to its high density, fast response time, and high radiation resistance. halide-crylink.comjeaconf.org Studies on the photophysical behavior of cerium(III)-fluoro complexes in solution aim to understand the multi-component emission decays observed in CeF₃-containing scintillators. mdpi.comnih.gov This research delves into how the coordination environment of the Ce³⁺ ion affects its emission properties. mdpi.comnih.gov

Investigations into the redox activity of cerium fluoride nanoparticles have revealed their potential in biomedical applications. nih.gov For example, CeF₃ nanoparticles have demonstrated the ability to selectively protect normal cells from X-ray radiation while inducing cell death in cancer cells. nih.gov This is attributed to their antioxidant properties and their ability to modulate the cellular response to oxidative stress. nih.govnih.gov

Furthermore, research into the thermodynamic properties of the cerium(III) fluoride-water system provides fundamental data on its solubility, stability constants of its complexes, and how these are influenced by factors like pH. osti.gov Such studies are crucial for understanding its behavior in aqueous environments and for developing new synthesis and application strategies. osti.gov

Recent studies have also explored the creation of new cerium fluoride hydrates under hydrothermal conditions, leading to the discovery of compounds like (H₃O)Ce₃F₁₀⋅2H₂O, which expands the known family of cerium fluoride hydrates. researchgate.net

Properties

Molecular Formula |

CeF3H6O3 |

|---|---|

Molecular Weight |

251.157 g/mol |

IUPAC Name |

cerium(3+);trifluoride;trihydrate |

InChI |

InChI=1S/Ce.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |

InChI Key |

CBRINXJIESQMBP-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Ce+3] |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation of Cef3·3h2o Systems

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are essential for visualizing the morphology and nanoscale features of materials, providing information that is complementary to the structural data obtained from XRD.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. ceriumlabs.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), it also allows for elemental analysis of the sample. ceriumlabs.com This combination is powerful for characterizing the morphology and elemental composition of synthesized materials. acs.orgnih.govacs.org

In the study of cerium fluoride (B91410), SEM images have revealed various morphologies, including flower-like architectures composed of nanosheets, round-shaped nanoparticles, and rod-shaped nanoparticles. researchgate.netmdpi.com EDX analysis confirms the presence of cerium and fluorine in the samples, providing a qualitative and semi-quantitative measure of the elemental composition. mdpi.comresearchgate.net For example, in one study, EDX analysis of CeF₃:Tb nanocrystals showed atomic concentrations of approximately 14% Ce, 79% F, 1.5% O, and 1.5% Tb. mdpi.com

Table 2: SEM and EDX Findings for Cerium Fluoride Systems

| Material | Morphology (from SEM) | Elemental Composition (from EDX) | Reference |

|---|---|---|---|

| CeF₃ Architectures | Flower-like shape with a size of 200–300 nm, consisting of nanosheets. | Not specified. | researchgate.net |

| CeF₃:Tb Nanocrystals | Round-shaped nanoparticles of about 15 nm in size. | 14 at% Ce, 79 at% F, 1.5 at% O, 1.5 at% Tb. | mdpi.com |

| CeF₃ Nanoparticles | Rod-shaped with a length of about 150 ± 20 nm and a diameter of about 20 ± 2 nm; porous structure. | Confirmed presence of Ce and F. | acs.orgresearchgate.net |

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. nanoscience.com High-Resolution TEM (HRTEM) can achieve atomic-level resolution, enabling the direct imaging of crystal lattices. urfu.ruresearchgate.net

TEM studies of cerium fluoride have revealed detailed morphological information, such as the discoid shape of CeF₃:Tb³⁺ nanocrystals and the rod-like shape of CeF₃ nanoparticles. researchgate.netresearchgate.net HRTEM images can show the high degree of crystallinity of the nanoparticles by revealing well-defined lattice fringes. mdpi.comurfu.ru The measured distance between these fringes can be used to identify the corresponding crystallographic planes. researchgate.net For example, HRTEM analysis of CeF₃ nanoparticles has shown clear lattice fringes, confirming their crystalline nature. researchgate.net

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to obtain diffraction patterns from a specific area of the sample. mdpi.com These patterns provide information about the crystal structure and crystallographic orientation of the material. mdpi.comsemanticscholar.org

For cerium fluoride nanoparticles, SAED patterns often consist of bright circular rings and spots, which are characteristic of polycrystalline materials. researchgate.net The diffraction rings can be indexed to specific crystal planes of the CeF₃ structure, further confirming the identity and crystallinity of the synthesized material. mdpi.com For example, SAED patterns of CeF₃ nanoparticles have been shown to be consistent with the P6₃/mcm space group for a hexagonal CeF₃ structure. mdpi.com

Table 3: TEM, HRTEM, and SAED Findings for Cerium Fluoride Systems

| Material | TEM/HRTEM Findings | SAED Findings | Reference |

|---|---|---|---|

| CeF₃ Nanoparticles | Size of 15–25 nm, notable faceting indicating high crystallinity. | Patterns correspond to the P6₃/mcm space group for hexagonal CeF₃. | mdpi.comnih.gov |

| CeF₃ Nanoparticles | Rod-shaped with a length of 150 ± 20 nm and a diameter of 20 ± 2 nm. HRTEM shows clear lattice fringes. | Bright circular rings and spots consistent with CeF₃ NPs, confirming polycrystalline nature. | researchgate.net |

| CeF₃:Tb³⁺ Nanocrystals | Discoid shape. | Not specified. | researchgate.net |

Spectroscopic Investigations for Chemical Bonding and Electronic States

Spectroscopic methods are pivotal in elucidating the molecular and electronic structure of CeF₃·3H₂O.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and molecular vibrations within a compound. ceriumlabs.com In the analysis of hydrated cerium fluoride compounds, FTIR spectra reveal characteristic absorption bands that confirm the presence of water molecules and metal-fluoride bonds.

For instance, the FTIR spectrum of a Ce(III)-based metal-organic framework (MOF) shows a distinct peak around 3455 cm⁻¹, which is attributed to the O-H stretching vibrations of physically adsorbed water. nih.gov Similarly, in studies of lanthanide fluoride nanoparticles, a broad band centered at approximately 3410 cm⁻¹ is observed, corresponding to the O-H stretching of adsorbed water. researchgate.net The bending mode of these hydroxyl groups typically appears around 1638 cm⁻¹. researchgate.net These findings are consistent with the analysis of other hydrated fluoride compounds, where bands in the 3700-2600 cm⁻¹ range are assigned to O-H stretching vibrations. researchgate.net

The table below summarizes the typical FTIR absorption bands observed in hydrated cerium fluoride systems.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3455 | O-H stretching of adsorbed water | nih.gov |

| ~3410 | O-H stretching of adsorbed water | researchgate.net |

| ~1638 | Bending modes of hydroxyls in adsorbed water | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cerium compounds, XPS is particularly useful for determining the oxidation state of cerium, which can exist as Ce³⁺ and Ce⁴⁺.

The XPS spectra of cerium compounds exhibit complex features due to the multiple final states arising from the core-hole-4f electron interaction. researchgate.net The Ce 3d spectra are characterized by spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components. researchgate.net Analysis of these peaks allows for the differentiation and quantification of Ce³⁺ and Ce⁴⁺ species on the surface of the material. researchgate.net For example, in ceria (CeO₂), the presence of both Ce³⁺ and Ce⁴⁺ states is readily identified through deconvolution of the Ce 3d spectrum. researchgate.net The relative concentrations of these valence states can be crucial in applications such as catalysis, where the redox couple Ce³⁺/Ce⁴⁺ plays a key role. researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule or material. shu.ac.uk For cerium(III) compounds, the absorption in the UV region is primarily due to the spin and symmetry allowed 4f → 5d electronic transitions of the Ce³⁺ ion. mdpi.comnih.gov These transitions are more intense than the forbidden f-f transitions characteristic of other lanthanides. researchgate.net

The absorption spectrum of CeF₃ nanoparticles synthesized in water shows strong absorption in the UV region, which is nearly identical to its excitation spectrum. researchgate.net The main UV absorption peak for CeF₃ nanoparticles is located at approximately 250 nm. nih.gov The position and intensity of these absorption bands can be influenced by the coordination environment of the cerium ion. mdpi.com For instance, the formation of fluoro-complexes of cerium(III) in solution leads to a gradual blueshift of the absorption bands as the number of fluoride ligands increases. mdpi.com

The table below presents the characteristic UV-Vis absorption data for cerium(III) species.

| Species | Absorption Maximum (nm) | Transition Type | Reference |

| CeF₃ nanoparticles | ~250 | 4f → 5d | nih.gov |

| [Ce(H₂O)₉]³⁺ | ~253 | 4f → 5d | mdpi.com |

| [CeF(H₂O)₈]²⁺ | ~248 | 4f → 5d | mdpi.com |

Electron Energy Loss Near Edge Structure (ELNES) is a technique that provides information about the local electronic and atomic structure of a material. globalsino.comuni-paderborn.de It measures the energy loss of electrons that have inelastically scattered from a thin specimen, revealing details about the unoccupied density of states. globalsino.com ELNES is particularly sensitive to the valence state and coordination environment of specific atoms. researchgate.netelsevierpure.com

For cerium-containing materials, ELNES can distinguish between Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.net The fine structure of the Ce M₄,₅ edges, which arise from transitions from the 3d core level to unoccupied 4f states, serves as a fingerprint for the valence state. researchgate.net Theoretical calculations combined with experimental ELNES can provide a detailed picture of the electronic structure, including the influence of crystal field splitting on the 5d orbitals. researchgate.net Studies on CeF₃ have used ELNES to investigate the interaction between Ce 5d orbitals and the neighboring fluorine atoms. researchgate.net

Surface Area and Porosity Characterization (e.g., Brunauer-Emmett-Teller (BET) Analysis)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. wikipedia.org It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at cryogenic temperatures. wikipedia.org The analysis of the adsorption-desorption isotherm provides information about the surface area and pore size distribution. celignis.com

For materials like Ce(III)-based metal-organic frameworks (MOFs), BET analysis is crucial for evaluating their potential in applications such as adsorption. A study on a Ce(III)-BDC MOF reported a BET specific surface area of 15.20 m² g⁻¹. acs.org This value is significant as a higher surface area often correlates with a greater number of active sites for adsorption or catalysis. researchgate.net The shape of the nitrogen sorption isotherm can also provide insights into the porous nature of the material, distinguishing between microporous, mesoporous, and macroporous structures. celignis.com

Thermal Stability and Transformation Studies (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is a valuable tool for studying the thermal stability and decomposition pathways of materials. openaccessjournals.com

For hydrated compounds like cerium(III) fluoride trihydrate, TGA can quantify the water content and determine the temperatures at which dehydration occurs. A study on a related cerium fluoride hydrate, (H₃O)Ce₃F₁₀·2H₂O, showed distinct weight loss steps corresponding to the removal of adsorbed and hydration water. researchgate.net The first endothermic event around 40°C was attributed to the loss of adsorbed water, while the event at 145°C corresponded to the loss of hydration water. researchgate.net The total weight loss upon heating to 500°C allowed for the confirmation of the final decomposition product as CeF₃. researchgate.net Similarly, TGA of a Ce(III)-BDC MOF demonstrated its thermal stability, a key property for its application as an adsorbent. nih.govresearchgate.net

The table below outlines a typical thermal decomposition profile for a hydrated cerium fluoride compound.

| Temperature Range (°C) | Event | Observation | Reference |

| ~30-100 | Dehydration | Loss of adsorbed water | researchgate.net |

| ~100-200 | Dehydration | Loss of hydration water | researchgate.net |

| >500 | Decomposition | Formation of anhydrous CeF₃ | researchgate.net |

Electronic Structure and Photophysical Mechanisms

Electronic Band Structure Calculations and Density of States

The electronic structure of cerium(III) fluoride (B91410) (CeF₃) is fundamental to understanding its optical and scintillation properties. First-principles calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of this material. researchgate.netaps.org These calculations reveal the arrangement of electron energy levels and the distribution of electronic states, which govern the material's response to excitation.

Recent studies have shown the existence of two distinct subbands within the conduction band, labeled 5d1 and 5d2, which originate from the 5d states of the Ce³⁺ ions. nih.gov These subbands are characterized by different effective electron masses, with the 5d1 subband having a significantly larger effective mass (4.9 mₑ) compared to the 5d2 subband (0.9 mₑ). nih.gov This difference in effective mass has important implications for the localization of electronic excitations. The large effective mass in the 5d1 subband promotes the formation of self-trapped excitons, which are crucial for the luminescence of CeF₃. researchgate.netnih.gov

The general features of the energy band formation in CeF₃ crystals have been determined through various theoretical calculations. researchgate.net The valence band is primarily formed by the 2p states of the fluorine ions, while the conduction band is dominated by the 5d and 6s states of the cerium ions. The 4f electronic states of cerium lie within the band gap, between the valence and conduction bands. researchgate.net

The optical properties of cerium(III) fluoride are predominantly dictated by electronic transitions involving the 4f and 5d states of the cerium (Ce³⁺) ion. nih.govmdpi.commdpi.com The ground state of the Ce³⁺ ion has a 4f¹ electronic configuration. mdpi.commdpi.com The absorption of ultraviolet (UV) photons excites the single 4f electron to higher-energy 5d orbitals. These 4f→5d transitions are parity-allowed, resulting in strong and broad absorption bands in the UV region. nih.govmdpi.commdpi.com

The crystal field of the CeF₃ lattice splits the 5d energy level into multiple sublevels. nih.govresearchgate.net Consequently, the absorption and excitation spectra of CeF₃ exhibit several bands corresponding to transitions from the 4f ground state to these different 5d sublevels. nih.gov The subsequent de-excitation of the electron from the lowest 5d state back to the 4f ground state is responsible for the characteristic luminescence of CeF₃. mdpi.commdpi.comresearchgate.net This 5d→4f transition is also parity-allowed, leading to a fast and efficient emission process. soken.ac.jp The 4f ground state itself is split by spin-orbit coupling into two levels, ²F₅/₂ and ²F₇/₂, which results in a doublet structure in the emission spectra. mdpi.comresearchgate.net

The interaction between the Ce³⁺ ion and the surrounding fluoride ligands can influence the energy of the 4f and 5d states. A stronger covalent interaction between the cerium and fluoride ions can lead to a redshift in the emission wavelength. nih.govmdpi.comsoken.ac.jp

To accurately model the electronic structure of materials with strongly correlated electrons, such as the 4f electrons in cerium compounds, standard density functional theory (DFT) calculations are often insufficient. The DFT+U method, which incorporates an on-site Coulomb repulsion term (the Hubbard U parameter), is widely used to improve the description of these localized electrons. researchgate.netaps.orgnih.gov

The Hubbard U parameter can be determined through first-principles linear response methods or fitted to experimental data. nih.govmaterialsproject.orgaps.org For cerium oxides, the calculated Hubbard U value has been shown to vary significantly depending on the local coordination environment of the cerium ion, including the Ce-O bond lengths and coordination number. nih.gov This variation is attributed to changes in the local screening from inter-site transitions. nih.gov While specific calculations for CeF₃ trihydrate are less common, the principles derived from studies on other cerium compounds are relevant. The value of U is crucial for obtaining accurate band gaps and positions of the 4f states relative to the valence and conduction bands. researchgate.netarxiv.org First-principles calculations using methods like the random-phase approximation (RPA) have been employed to estimate the Hubbard U for elemental cerium. aps.org

Photoluminescence and Scintillation Phenomena

Cerium(III) fluoride is a well-known scintillator, a material that emits light upon absorption of ionizing radiation. nih.govnih.govresearchgate.net Its photoluminescence and scintillation properties are central to its applications in various fields, including medical imaging and high-energy physics. mdpi.comresearchgate.netnih.gov

The primary luminescence mechanism in CeF₃ is the 5d→4f electronic transition within the Ce³⁺ ion. mdpi.commdpi.comresearchgate.netresearchgate.net Excitation by UV photons or high-energy radiation promotes an electron from the 4f ground state to the 5d excited state. mdpi.comresearchgate.net The subsequent radiative decay of this electron back to the 4f ground state results in the emission of photons. mdpi.commdpi.comresearchgate.net

The emission spectrum of CeF₃ typically consists of two main bands. nih.govmdpi.com One prominent band is observed around 290-310 nm, which is attributed to transitions from the 5d excited state to the 4f ground state of Ce³⁺ ions in regular lattice sites. nih.govmdpi.comiaea.org A second, often broader and longer-wavelength band, is centered around 340 nm. nih.govmdpi.com This longer-wavelength emission is often associated with Ce³⁺ ions located at perturbed or defect sites within the crystal lattice. nih.gov The relative intensities of these two emission bands can be influenced by factors such as temperature and the presence of impurities. mdpi.com The luminescence decay time of CeF₃ is typically in the nanosecond range, indicative of the allowed nature of the 5d→4f transition. mdpi.comiaea.orgresearchgate.net

The complexation of Ce³⁺ with fluoride ions in aqueous solutions also influences its photophysical properties. Studies on [CeIIIFₓ(H₂O)₉₋ₓ]³⁻ˣ complexes have shown that the coordination environment significantly affects the luminescence characteristics. nih.govdntb.gov.ua The formation of different fluoro-aqua complexes leads to variations in the emission spectra and decay kinetics. nih.govmdpi.comdntb.gov.ua

The scintillation light from CeF₃ often exhibits a multi-component decay profile. nih.govnih.govresearchgate.netdntb.gov.ua This non-exponential decay is a consequence of different luminescence centers and processes occurring within the material. A fast decay component, typically around 5 ns, is associated with the intrinsic 5d→4f emission from Ce³⁺ ions at regular lattice sites. mdpi.comiaea.org A slower decay component, in the range of 30 ns, is often attributed to Ce³⁺ ions at perturbed sites or to other defect-related luminescence. mdpi.comiaea.org

The multi-component decay has been explained by the presence of various coordination environments for the Ce³⁺ ions, which can be affected by the excitation process. nih.govnih.govdntb.gov.ua In some interpretations, the faster, shorter-wavelength emission is linked to regular Ce³⁺ sites, while the slower, longer-wavelength emission originates from perturbed sites. nih.gov The relative contribution of the fast and slow components can be temperature-dependent. mdpi.comiaea.org For instance, cooling the crystal can increase the proportion of the fast component. iaea.org

When excited by X-rays or other forms of ionizing radiation, CeF₃ exhibits radioluminescence. researchgate.netmdpi.comnih.gov The mechanism involves the creation of electron-hole pairs in the host lattice, followed by energy transfer to the Ce³⁺ ions, which then luminesce via the 5d→4f transition. mdpi.commdpi.com The X-ray luminescence spectrum of CeF₃ is similar to its photoluminescence spectrum, showing the characteristic emission bands. researchgate.net

CeF₃ is considered an effective scintillator for biomedical applications due to its ability to emit UV light upon X-ray irradiation. nih.govmdpi.commdpi.com The emission peak around 325 nm makes it suitable for applications where UV light is desired. nih.govmdpi.commdpi.com However, its luminescence efficiency under diagnostic radiology X-ray energies (50-140 kVp) has been found to be lower than some other common scintillators like cerium bromide (CeBr₃). mdpi.comresearchgate.netresearchgate.net The luminescence efficiency of CeF₃ increases with increasing X-ray tube voltage. mdpi.com

The radioluminescence properties of CeF₃ nanoparticles have also been investigated. mdpi.comnih.gov These nanoparticles can act as scintillators, converting X-ray energy into UV or visible light, which can be utilized in applications like X-ray induced photodynamic therapy. nih.govmdpi.com

Interactive Data Tables

Luminescence Properties of Cerium(III) Fluoride

| Property | Value | Reference |

| Emission Peak 1 | ~290 - 310 nm | nih.govmdpi.comiaea.org |

| Emission Peak 2 | ~340 nm | nih.govmdpi.com |

| Fast Decay Component | ~5 ns | mdpi.comiaea.org |

| Slow Decay Component | ~30 ns | mdpi.comiaea.org |

| Photoluminescence Quantum Yield (Nanoparticles) | 31% | researchgate.net |

Calculated Electronic Properties of CeF₃

| Property | Value | Reference |

| Effective Electron Mass (5d1 subband) | 4.9 mₑ | nih.gov |

| Effective Electron Mass (5d2 subband) | 0.9 mₑ | nih.gov |

Energy Transfer Processes in Doped Systems

The luminescence of cerium(III) fluoride can be significantly modified by the introduction of other ions, leading to complex energy transfer processes. These processes are fundamental to the application of cerium-doped materials in various optical and photonic devices.

Energy transfer in doped cerium fluorides can occur within a single ion (intra-ionic) or between different ions (inter-ionic). Intra-ionic processes involve transitions between the energy levels of a single ion, while inter-ionic transfer involves the movement of excitation energy from a sensitizer (B1316253) ion to an activator ion.

In cerium-doped systems, the Ce³⁺ ion often acts as an efficient sensitizer due to its strong absorption in the ultraviolet (UV) region, arising from the allowed 4f → 5d transition. semanticscholar.orgijirset.com This absorbed energy can then be transferred to other rare-earth ions (dopants), which subsequently emit light at their characteristic wavelengths. This process is crucial for applications such as phosphors for white light-emitting diodes (LEDs). semanticscholar.org

The efficiency and mechanism of inter-ionic energy transfer are highly dependent on the specific dopant ions and the host lattice. For instance, in Tb³⁺-doped CeF₃ nanocrystals, UV excitation of Ce³⁺ ions leads to a radiative energy transfer to the excited energy levels of Tb³⁺, resulting in the characteristic green emission of Tb³⁺. semanticscholar.org The energy transfer rate in this system can be as high as 89% for a 7.5 mol% Tb³⁺ doping concentration. semanticscholar.org Similarly, energy transfer from Ce³⁺ to other ions such as Eu³⁺ and Dy³⁺ has been observed in fluoride materials. nih.gov

In CaF₂ triply doped with cerium, europium, and manganese ions, energy transfer occurs from tetragonal Ce³⁺-F⁻ ions to both Eu²⁺ and Mn²⁺ ions through a short-range interaction mechanism, suggesting the formation of Ce³⁺-Eu²⁺ and Ce³⁺-Mn²⁺ clusters within the crystal matrix. researchgate.net The study of energy transfer between Ce³⁺ and Tb³⁺ in sodium yttrium fluoride has shown that the efficiency can differ between doped nanorods and core-shell nanoparticles, with non-radiative decay being more significant in the core-shell structures. researchgate.netnih.gov

The energy levels of the Ce³⁺ ion, specifically the position of the 5d levels, are influenced by the crystalline environment, including the coordination number and the type of surrounding cations. researchgate.net This, in turn, affects the energy transfer dynamics. Theoretical calculations have been employed to predict the 5d energy-level structures of Ce³⁺ in various fluoride hosts, providing insights into the 4f → 5d absorption which is critical for understanding and predicting the performance of these materials in scintillators and phosphors. acs.orgdatapdf.com

Table 1: Examples of Inter-ionic Energy Transfer in Doped Fluoride Systems

| Sensitizer | Activator(s) | Host Material | Observed Phenomenon | Energy Transfer Efficiency | Reference |

|---|---|---|---|---|---|

| Ce³⁺ | Tb³⁺ | CeF₃ | Radiative energy transfer leading to green emission from Tb³⁺. | Up to 89% | semanticscholar.org |

| Ce³⁺ | Tb³⁺, Eu³⁺, Dy³⁺ | NaMgSO₄F | Resonant and non-resonant energy transfer to co-dopants. | Not specified | nih.gov |

| Ce³⁺ | Eu²⁺, Mn²⁺ | CaF₂ | Energy transfer via short-range interaction within clusters. | Not specified | researchgate.net |

| Ce³⁺ | Tb³⁺ | NaYF₄ | Energy transfer in doped nanorods and core-shell nanoparticles. | 65% (doped), 45% (core-shell) | researchgate.netnih.gov |

| Ce³⁺ | Sm³⁺ | YF₃ | Energy transfer leading to a reduction in Ce³⁺ lifetime. | 50% | psu.edu |

The efficiency of luminescence in cerium-doped fluorides can be diminished by several quenching mechanisms. One of the most common is concentration quenching , where an increase in the concentration of the activator ion leads to a decrease in luminescence intensity. researchgate.net This is often attributed to the increased probability of energy migration between luminescent centers, which eventually leads to non-radiative decay at quenching sites. researchgate.net In some Sr₃AlO₄F-based phosphors doped with Ce³⁺, higher concentrations lead to the formation of lower-energy Ce³⁺ centers that exhibit stronger thermal quenching. researchgate.net

Another significant quenching pathway involves the interaction of the luminescent centers with defects in the crystal lattice or on the nanoparticle surface. researchgate.net In CeF₃/LaF₃ core/shell nanoparticles, the luminescence output can be enhanced by the growth of a LaF₃ shell, which passivates surface defects and reduces energy transfer to quenching sites. researchgate.net

To counteract these quenching effects and enhance luminescence, several strategies have been developed. Co-doping with other ions can improve luminescence properties. For instance, the addition of fluoride fluxes like LiF, NaF, and BaF₂ to Lu₃Al₅O₁₂:Ce³⁺ phosphors has been shown to significantly enhance photoluminescence due to improved crystallinity. researchgate.net

The creation of core-shell structures is another effective strategy. By encapsulating a luminescent core (e.g., CeF₃) with a shell of a material with a wider bandgap (e.g., LaF₃), surface quenching effects can be minimized. researchgate.net This approach can lead to a progressive enhancement of luminescence output and an increase in the fluorescence lifetime. researchgate.net Furthermore, ion exchange-assisted surface passivation has been proposed as a method to improve the moisture resistance and luminescence efficiency of fluoride phosphors. bohrium.comnih.gov

In some cases, energy transfer to a photosensitizer molecule can be a desired outcome, for applications such as photodynamic therapy. Studies on CeₓLa₁₋ₓF₃ nanoparticles have shown that energy can be efficiently transferred from the nanoparticle to a photosensitizer, leading to quenching of the nanoparticle's luminescence. rsc.org The mechanism of this transfer can be complex, sometimes involving a cascade through different types of Ce³⁺ sites within the nanoparticle. rsc.org

Optical Anisotropy and Magneto-Optical Properties

Cerium(III) fluoride possesses notable optical anisotropy and magneto-optical properties, making it a material of interest for applications in optical devices such as Faraday isolators. nih.govresearchgate.netmdpi.com

Optical Anisotropy: CeF₃ has a trigonal crystal structure, which leads to anisotropy in its physical properties, including its optical characteristics. nih.govmdpi.com This means that properties like the refractive index and Verdet constant can vary depending on the direction of light propagation relative to the crystal's optic axis. Studies have investigated the wavelength dependences of linear birefringence and linear dichroism in CeF₃ single crystals. nih.gov Despite its anisotropy, CeF₃ is considered a promising material for high-power Faraday isolators. researchgate.net

Magneto-Optical Properties: The magneto-optical effect in CeF₃ is closely related to the superexchange interaction between Ce³⁺ ions. aps.org When subjected to a magnetic field, CeF₃ exhibits the Faraday effect, which is the rotation of the plane of polarization of light. nih.govhalide-crylink.com The magnitude of this rotation is quantified by the Verdet constant, which is a material-dependent property. nih.gov

The Verdet constant of CeF₃ has been measured across a range of wavelengths, showing a strong dependence on the wavelength of light. nih.govhalide-crylink.comresearchgate.netcore.ac.ukresearchgate.net For example, at a wavelength of 450 nm, the Verdet constant of a CeF₃ crystal was measured to be 247 rad/T·m. halide-crylink.com In the mid-infrared region, the Verdet constant is smaller, but CeF₃ is still considered a viable material for Faraday devices operating at these wavelengths. nih.govbohrium.com Theoretical models have been developed to calculate the Verdet constant and its temperature dependence in CeF₃, taking into account the effects of the crystal field and superexchange interactions. aps.org

Table 2: Verdet Constant of Cerium(III) Fluoride at Various Wavelengths

| Wavelength (nm) | Verdet Constant (rad/T·m) | Reference |

|---|---|---|

| 308 | 1146 | core.ac.uk |

| 450 | 247 | halide-crylink.com |

| 633 | -119 ± 6 | nih.gov |

The magneto-optical figure of merit, a key parameter for evaluating the performance of materials in Faraday isolators, has also been investigated for CeF₃. researchgate.net The development of high-quality, large-sized CeF₃ crystals is crucial for their practical application in high-power laser systems. mdpi.comjim.org.cn

Theoretical and Computational Investigations in Cerium Iii Fluoride Trihydrate Research

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational materials science for investigating the ground-state properties of crystalline solids. researchgate.netjussieu.fr In the context of cerium compounds, DFT calculations must accurately account for the strongly correlated 4f electrons of the cerium ion. Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient for these systems. researchgate.net

To address this, a common approach is the DFT+U method, where a Hubbard U term is added to the Hamiltonian to better describe the on-site Coulomb repulsion of the localized f-electrons. researchgate.net This method has been successfully applied to study the structural and electronic properties of cerium compounds. researchgate.netaps.org For instance, DFT calculations have been used to investigate the influence of dopants, such as Tb³⁺, on the crystal cell dimensions of CeF₃, showing good agreement with experimental data. nih.gov Such studies confirm that computational models can reliably predict structural parameters like lattice constants and interatomic distances. nih.govresearchgate.net

The choice of how to treat the 4f electrons—either as core electrons or as valence states—is critical and depends on the specific cerium oxidation state being modeled. aps.org For Ce(III) compounds like CeF₃, where the single 4f electron is well-localized, treating it with methods like DFT+U is essential for obtaining accurate ground-state properties, including crystal structure and bonding characteristics. aps.orgresearchgate.net

First-Principles Calculations for Electronic Band Structure and Optical Response

First-principles calculations, which are based on quantum mechanics without empirical parameters, are vital for understanding the electronic band structure and optical properties of cerium(III) fluoride (B91410). The optical and scintillation properties of CeF₃ are dominated by the electronic transitions between the 4f ground state and the 5d excited states of the Ce³⁺ ion. mdpi.comresearchgate.net

Calculations show that the 4f¹ ground state is split by spin-orbit coupling into ²F₅/₂ and ²F₇/₂ levels. researchgate.net The excited 5d level is split by the crystal field of the surrounding fluoride and water ligands into several components. mdpi.com The energy difference between the 4f and 5d levels determines the absorption and emission characteristics of the material.

First-principles methods, such as the discrete-variational Dirac–Slater (DV-DS) method and time-dependent DFT (TD-DFT), have been employed to calculate these 4f-5d transition energies in Ce³⁺-doped fluoride hosts. researchgate.net These theoretical results show a strong correlation with experimental absorption and emission spectra, allowing for the prediction of optical properties in new materials. researchgate.netresearchgate.net Furthermore, advanced ab initio methods like CASSCF/CASPT2 can be used to study the electronic properties and include effects such as spin-orbit coupling, providing a detailed picture of the electronic states responsible for the material's luminescence. researchgate.net

Simulation of Photophysical and Spectroscopic Phenomena

Computational modeling is instrumental in simulating and interpreting the complex photophysical and spectroscopic phenomena observed in cerium(III) fluoride systems. The scintillation mechanism in CeF₃, for example, involves multi-component emission decays that have been attributed to Ce³⁺ ions in different local coordination environments. mdpi.comnih.gov

Beyond photoluminescence, computational techniques can simulate other types of spectra. For instance, packages like FDMNES can be used to simulate X-ray Absorption Near-Edge Structure (XANES) spectra, which provide information about the local coordination and electronic structure of the cerium ion. acs.orgesrf.fr Comparing simulated spectra with experimental results helps validate the theoretical models and provides a more profound understanding of the material's properties. acs.org

Table 1: Photophysical Parameters for Cerium(III)-Fluoride Complexes This table presents calculated photophysical data for different cerium(III)-fluoride species in an aqueous system, derived from kinetic modeling of spectroscopic data. The parameters illustrate how the coordination environment affects the luminescent properties. Data sourced from Kutus et al. (2019). mdpi.com

| Species | Radiative Rate Constant (kᵣ) [10⁷ s⁻¹] | Non-radiative Rate Constant (kₙᵣ) [10⁷ s⁻¹] | Fluorescence Lifetime (τ) [ns] | "Pure" Fluorescence Lifetime (τ₀) [ns] | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| [Ce(H₂O)₉]³⁺ | 2.8 | 0.2 | 33.3 | 35.7 | 0.93 |

| [CeF(H₂O)₈]²⁺ | 2.9 | 0.1 | 33.3 | 34.5 | 0.97 |

| [CeF₂(H₂O)₇]⁺ | 3.0 | 0.0 | 33.3 | 33.3 | 1.00 |

| [CeF₃(H₂O)₆] | 1.9 | 1.1 | 33.3 | 52.6 | 0.63 |

Kinetic and Thermodynamic Modeling of Complex Equilibria

The formation and behavior of cerium(III) fluoride trihydrate in solution involve complex chemical equilibria that can be effectively studied through kinetic and thermodynamic modeling. tms.orgras.ru These models are crucial for understanding speciation, precipitation, and the stability of different hydrated and fluorinated cerium complexes. mdpi.com

Studies on the cerium(III)-fluoride system in aqueous solutions have shown that multiple species, such as [Ce(H₂O)₉]³⁺, [CeF(H₂O)₈]²⁺, [CeF₂(H₂O)₇]⁺, and the neutral [CeF₃(H₂O)₆] complex, coexist in equilibrium. mdpi.com Thermodynamic modeling, by analyzing spectrophotometric data, allows for the determination of the stability constants (Kᵢ) for the formation of these complexes. mdpi.com

Kinetic modeling is used to understand the rates of reactions, including ligand exchange and the processes that occur in the electronically excited state following light absorption. mdpi.com For the cerium-fluoride system, it has been demonstrated that the rates of excited-state equilibrium processes (kᵢ) can be comparable to the rates of fluorescence decay, which complicates the interpretation of spectroscopic data but also provides a richer understanding of the system's dynamics. mdpi.comnih.gov This integrated approach of thermodynamic and kinetic modeling is essential for explaining phenomena like the multi-component scintillation of CeF₃ and for controlling the synthesis of cerium fluoride materials. mdpi.comkisti.re.kr

Table 2: Equilibrium and Kinetic Data for Cerium(III)-Fluoride Complexes This table provides stability constants for ground and excited states, along with rate constants for excited-state equilibrium processes in the cerium(III)-fluoride aqueous system. These values are derived from combined spectroscopic analysis and kinetic modeling. Data sourced from Kutus et al. (2019). mdpi.com

| Equilibrium Step | Ground State Stability Constant (log Kᵢ) | Excited State Stability Constant (log *Kᵢ) | Forward Rate Constant (*kᵢ₊) [10⁷ M⁻¹s⁻¹] | Reverse Rate Constant (*kᵢ₋) [10⁷ s⁻¹] |

|---|---|---|---|---|

| [Ce]³⁺ + F⁻ ⇌ [CeF]²⁺ | 3.58 | 3.73 | 1000 | 195 |

| [CeF]²⁺ + F⁻ ⇌ [CeF₂]⁺ | 2.92 | 3.00 | 1000 | 100 |

| [CeF₂]⁺ + F⁻ ⇌ [CeF₃] | 2.30 | 1.81 | 1000 | 155 |

Future Research Directions and Emerging Paradigms for Cef3·3h2o

Development of Novel and Green Synthesis Pathways

The future of chemical synthesis is increasingly oriented toward environmentally friendly and sustainable methods. scispace.com For CeF3·3H2O, this involves moving beyond traditional synthesis routes to embrace green chemistry principles. scispace.com Research is focusing on methods that minimize hazardous reagents, reduce energy consumption, and utilize renewable resources or less toxic precursors. nih.govresearchgate.net

Emerging sustainable approaches include:

Aqueous Precipitation: Synthesis in water at or near room temperature, such as the preparation of Ce(III)-based metal-organic frameworks (MOFs), presents a green pathway that avoids harsh organic solvents and high energy input. researchgate.netacs.org This method can be adapted for CeF3·3H2O by carefully controlling pH and reactant concentrations.

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates, leading to rapid, energy-efficient production of nanostructures. acs.org The rapid heating can also lead to more uniform nucleation and smaller particle sizes. acs.org

Sol-Gel Processes: The sol-gel method, used to create cerium-doped silica (B1680970) xerogels, offers a low-temperature route to producing hybrid materials with high purity and homogeneity. researchgate.net This technique could be adapted to create CeF3·3H2O-based composites.

Biosynthesis: Utilizing biological extracts, such as from ginger root, for the synthesis of ferrite (B1171679) nanomaterials showcases a viable green route that could be explored for producing cerium fluoride (B91410) nanoparticles. researchgate.net

These novel pathways are not only aimed at reducing the environmental footprint but also at providing better control over the material's properties, such as crystallinity and morphology, which are often determined by the synthesis conditions.

Tailoring Nanostructure Architectures for Enhanced Functionality

The functionality of CeF3·3H2O is intrinsically linked to its physical architecture at the nanoscale. ethz.ch Future research will heavily invest in precisely engineering the size, shape, porosity, and dimensionality of CeF3·3H2O nanostructures to enhance their intrinsic properties and unlock new capabilities. nih.govcsic.es

Key architectural strategies include:

Control of Crystallinity and Phase: Methods like pulsed electron beam evaporation (PEBE) allow for the synthesis of nanopowders with specific crystalline phases, such as the hexagonal CeF3 phase, which can be crucial for applications like medical imaging contrast agents. researchgate.net

Morphological Engineering: The ability to create specific shapes like nanorods, nanowires, or porous spheres is critical. For instance, the high specific surface area and large pore volume achieved through PEBE suggest potential applications as nanocontainers for drug delivery. researchgate.net The morphology of nanostructures can be tailored to enhance targeting specificity for biomedical applications. nih.gov

Surface Functionalization: Modifying the surface of CeF3·3H2O nanoparticles is a key step to improve colloidal stability, reduce toxicity, and enable conjugation with biomolecules like antibodies or peptides for targeted therapies and biosensing. csic.es

Hierarchical Structures: Assembling nanoparticles into more complex, three-dimensional hierarchical structures can create materials with enhanced properties, such as improved catalytic activity or light harvesting.

The table below summarizes the physical characteristics of CeF3 nanopowder produced by a novel synthesis method, highlighting the tailored architectural properties.

| Property | Value | Synthesis Method | Potential Application | Source |

| Primary Crystalline Phase | Hexagonal CeF3 | Pulsed Electron Beam Evaporation (PEBE) | Medical Imaging (Tomography) | researchgate.net |

| Coherent Scattering Regions (CSR) | ≈ 8 nm | Pulsed Electron Beam Evaporation (PEBE) | Nanomaterials | researchgate.net |

| Specific Surface Area (SSA) | 62 m²/g | Pulsed Electron Beam Evaporation (PEBE) | Drug Delivery Nanocontainers | researchgate.net |

| Pore Volume | 0.11 cm³/g | Pulsed Electron Beam Evaporation (PEBE) | Drug Delivery Nanocontainers | researchgate.net |

Integration of CeF3·3H2O in Multifunctional Materials and Hybrid Systems

The true potential of CeF3·3H2O may be realized when it is not used in isolation but as a functional component within a larger, multifunctional system. ethz.ch Integrating CeF3·3H2O into composites and hybrid materials can create synergistic effects, combining its unique properties with those of other materials like polymers, metal oxides, or carbon nanostructures. acs.org

Promising areas of research include:

Core-Shell Nanoparticles: Creating core-shell structures, such as a CeF3 core with a CeO2 shell (or vice-versa), can produce materials with novel magnetic and luminescent properties arising from the interface between the two components. researchgate.net These interfaces can be engineered to induce properties like room-temperature ferromagnetism. researchgate.net

Polymer-Nanoparticle Composites: Dispersing CeF3·3H2O nanoparticles into a polymer matrix can enhance the polymer's properties. For example, doping a cerium complex into a poly(vinylidene fluoride) (PVDF) matrix was shown to dramatically increase the yield of its electroactive phases, making it suitable for piezoelectric sensors and energy harvesters. mdpi.com

Hybrid Xerogels: Incorporating cerium into silica xerogels via the sol-gel process can create robust, transparent materials that act as effective UV filters, a crucial application for protecting photovoltaic panels. researchgate.net

Metal-Organic Frameworks (MOFs): While not CeF3·3H2O itself, the development of Ce(III)-based MOFs for applications like CO2 fixation and the removal of pollutants like phosphate (B84403) and fluoride from water demonstrates the potential of integrating cerium into porous, crystalline frameworks. researchgate.netacs.org This points to future possibilities for designing CeF3-based porous structures.

These hybrid systems unite the properties of their individual components to create advanced materials for applications ranging from catalysis and energy to environmental remediation and smart sensors. ethz.ch

Advanced Computational Design and Predictive Modeling for Material Discovery

Trial-and-error experimental approaches are being increasingly supplemented and guided by advanced computational methods. mdpi.com Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the properties of materials like CeF3·3H2O before they are ever synthesized in a lab. researchgate.netacs.org

Future computational research will focus on:

Predicting Crystal Morphology: Models like the Bravais-Friedel-Donnay-Harker (BFDH) model can predict the equilibrium shape of crystals, which is fundamental to controlling their properties. mdpi.com

Simulating Phase Transitions: Molecular dynamics simulations can model how materials like CeF3·3H2O behave under different pressures and temperatures, predicting structural phase transitions. researchgate.net

Designing Novel Materials: Computational screening can accelerate the discovery of new cerium-based compounds with desired properties, such as enhanced nonlinear optical responses, by predicting their structural and electronic characteristics. researchgate.net

The table below presents photophysical data for various cerium(III)-fluoride complexes in solution, derived from a combination of experimental and modeling techniques, showcasing the power of this approach. mdpi.com

| Complex Species | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Lifetime (τ, ns) | Source |

| [Ce(H₂O)₉]³⁺ | 253 | 355 | 21.0 | mdpi.com |

| [CeF(H₂O)₈]²⁺ | 253 | 350 | 20.3 | mdpi.com |

| [CeF₂(H₂O)₇]⁺ | 253 | 345 | 19.8 | mdpi.com |

| [CeF₃(H₂O)₆] | 253 | 341 | 18.2 | mdpi.com |

Table data derived from sophisticated evaluation of spectrofluorometric measurements. mdpi.com

Exploration of New Applications and Performance Optimization

Building on the advancements in synthesis and material design, the final frontier is the exploration of entirely new applications for CeF3·3H2O and the optimization of its performance in existing ones. pnnl.gov The unique electronic structure of the cerium ion, combined with the properties of the fluoride host, creates a fertile ground for innovation.

Emerging application areas include:

Biomedical Imaging and Therapy: The low cytotoxicity and paramagnetic properties of CeF3 nanoparticles make them promising candidates for use as contrast agents in medical imaging. researchgate.net Their high surface area also suggests a role as nanocontainers for targeted drug delivery. researchgate.net

Environmental Remediation: Cerium-based materials have shown significant promise in environmental cleanup. Ce(III)-MOFs have demonstrated outstanding removal efficiency for pollutants like phosphate and fluoride from aqueous solutions, suggesting a potential application for materials derived from CeF3·3H2O. researchgate.netacs.org

Optoelectronics and Photonics: Cerium-doped materials are being explored as UV filters to enhance the durability of solar panels. researchgate.net Furthermore, related cerium fluoride compounds are being investigated for their nonlinear optical (NLO) properties, which are critical for laser technology. researchgate.net

Energy Harvesting: The integration of cerium compounds into piezoelectric polymers has been shown to enhance their ability to convert mechanical energy into electricity, opening doors for use in self-powered wearable sensors and devices. mdpi.com

Performance optimization in these areas will rely on the principles of tailored nanostructuring (7.2) and integration into hybrid systems (7.3). For example, optimizing the particle size and surface chemistry of CeF3 nanoparticles will be key to maximizing their efficacy as MRI contrast agents while ensuring biocompatibility.

Q & A

Q. What are the optimal methods for synthesizing Cerium(III) fluoride trihydrate (CeF₃·3H₂O) in a laboratory setting?

CeF₃·3Hydrate is typically synthesized via precipitation or calcination routes. A common approach involves reacting Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) with hydrofluoric acid (HF) under controlled pH. For example:

- Dissolve Ce(NO₃)₃·6H₂O in deionized water and slowly add HF to precipitate CeF₃·3H₂O.

- Filter and wash the precipitate to remove residual nitrate ions.

- Dry at 60–80°C to retain the trihydrate structure . Alternative precursors like Cerium(III) chloride hydrate (CeCl₃·7H₂O) can also be used, but nitrate precursors are preferred for higher purity .

Q. How should this compound be handled and stored to prevent degradation?

CeF₃·3H₂O is hygroscopic and sensitive to moisture. Key precautions include:

Q. What role does this compound play in organic synthesis?

While CeF₃·3H₂O is less commonly used than CeCl₃ in organic reactions, it can act as a mild Lewis acid catalyst. For example:

- Facilitates fluorination reactions in combination with silver fluoride (AgF) under oxidative conditions.

- Stabilizes reactive intermediates in multi-step syntheses due to its low solubility in organic solvents .

Advanced Research Questions

Q. How can this compound-derived catalysts be optimized for VOC oxidation?

CeF₃·3H₂O can serve as a precursor for high-entropy oxides (HEOs) with enhanced catalytic activity. Methodology:

- Mix CeF₃·3H₂O with transition metal nitrates (e.g., Mn, Co, Ni) in stoichiometric ratios.

- Calcinate at 400°C to form Ce-HEO-400 catalysts.

- Test catalytic efficiency for toluene oxidation using temperature-programmed desorption (TPD) and GC-MS analysis. These catalysts show improved oxygen mobility and redox properties compared to pure CeO₂ .

Q. What advanced techniques are suitable for characterizing this compound in environmental matrices?

Field-deployable techniques like Extractive Electrospray Ionization Time-of-Flight Mass Spectrometry (EESI-TOF-MS) enable real-time detection:

Q. How does hydration state impact the reactivity of Cerium(III) fluoride?

Hydration alters Lewis acidity and surface area:

Q. What are the challenges in detecting trace Ce(III) species in biological systems using fluorescence probes?

A tridentate fluorescent probe (e.g., TDPA) can selectively bind Ce(III):

Q. How do synthesis conditions influence the morphology of CeF₃·3H₂O nanoparticles?

Hydrothermal synthesis parameters control particle size and shape:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.